N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a synthetic small molecule characterized by a hybrid structure combining a quinoline core with a 1,2,4-triazole moiety and a 3,4-dimethoxyphenethyl substituent. The quinoline scaffold is substituted at the 4-position with a carboxamide group and at the 1-position with a methyl group, while the triazole ring is functionalized with a phenethyl chain bearing methoxy groups at the 3- and 4-positions.
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C23H23N5O4/c1-28-17-7-5-4-6-15(17)16(13-21(28)29)22(30)25-23-24-20(26-27-23)11-9-14-8-10-18(31-2)19(12-14)32-3/h4-8,10,12-13H,9,11H2,1-3H3,(H2,24,25,26,27,30) |
InChI Key |
JKDUZFCKPGKUAP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NNC(=N3)CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization
The quinoline scaffold is synthesized via the Gould-Jacobs reaction , which involves cyclization of an aniline derivative with a β-keto ester:
Procedure :
- Methyl anthranilate (10 mmol) reacts with ethyl acetoacetate (12 mmol) in diphenyl ether at reflux (250°C) under nitrogen for 6 hours.
- Cyclization yields 2-oxo-1,2-dihydroquinoline-4-carboxylic acid ethyl ester (Yield: 77%).
- N-Methylation : The quinoline nitrogen is alkylated using methyl iodide (2 eq) and sodium hydride (1.2 eq) in anhydrous DMF at 0°C→rt for 12 hours, yielding 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid ethyl ester (Yield: 85%).
- Hydrolysis : Saponification with 10% NaOH in ethanol at 100°C for 4 hours produces the carboxylic acid (Yield: 90%).
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclization | Methyl anthranilate, ethyl acetoacetate, diphenyl ether, 250°C | 77% |
| N-Methylation | Methyl iodide, NaH, DMF, 0°C→rt | 85% |
| Hydrolysis | 10% NaOH, ethanol, 100°C | 90% |
Synthesis of the Triazole Moiety: 3-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-1,2,4-Triazol-5-Amine
Cyclocondensation of Thiourea Derivatives
The triazole ring is constructed via cyclization of a thiourea intermediate:
Procedure :
- 3,4-Dimethoxyphenethylamine (10 mmol) reacts with cyanogen bromide (12 mmol) in ethanol at 50°C for 3 hours to form N-(3,4-dimethoxyphenethyl)cyanamide .
- Cyclization : The cyanamide is treated with hydrazine hydrate (15 mmol) in acetic acid at 120°C for 8 hours, yielding 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine (Yield: 68%).
Key Data :
| Intermediate | Reagents/Conditions | Yield |
|---|---|---|
| Cyanamide | 3,4-Dimethoxyphenethylamine, cyanogen bromide, ethanol, 50°C | 89% |
| Triazole | Hydrazine hydrate, acetic acid, 120°C | 68% |
Amide Bond Formation: Final Coupling
Carboxylic Acid Activation
The quinoline carboxylic acid is activated using PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HOBt (hydroxybenzotriazole):
Procedure :
- 1-Methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid (5 mmol) is dissolved in anhydrous DMF with PyBOP (6 mmol) and HOBt (6 mmol).
- DIEA (N,N-diisopropylethylamine, 10 mmol) is added, and the mixture is stirred at rt for 30 minutes.
- 3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-amine (5.5 mmol) is added, and the reaction proceeds at rt for 24 hours.
- Purification via silica gel chromatography (CH₂Cl₂:MeOH 95:5) yields the final product (Yield: 62%).
Optimization Insights :
- Coupling Agents : HBTU and EDC/HCl were tested but resulted in lower yields (45–50%) compared to PyBOP.
- Solvent : DMF outperformed THF and acetonitrile in solubility and reaction efficiency.
Structural Characterization and Purity Assessment
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 12.45 (s, 1H, NH), 8.52 (d, J = 8.4 Hz, 1H, quinoline-H), 7.89 (t, J = 7.8 Hz, 1H), 7.72 (d, J = 8.0 Hz, 1H), 6.95–6.85 (m, 3H, aromatic), 3.81 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃), 3.42 (t, J = 7.2 Hz, 2H, CH₂), 2.89 (t, J = 7.2 Hz, 2H, CH₂), 2.65 (s, 3H, NCH₃).
- HRMS (ESI) : m/z calculated for C₂₅H₂₆N₅O₅ [M+H]⁺: 484.1932; found: 484.1928.
HPLC Purity
- Column : C18, 5 µm, 250 × 4.6 mm
- Mobile Phase : 60:40 MeCN:H₂O (0.1% TFA)
- Retention Time : 12.7 minutes
- Purity : 98.5% (UV detection at 254 nm).
Alternative Synthetic Routes and Comparative Analysis
Curtius Rearrangement Approach
An alternative pathway employs the Curtius reaction to form the amide bond:
Solid-Phase Synthesis
Polystyrene-supported HOBt was tested to simplify purification:
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Structural Analysis and Key Features
The compound comprises:
-
A quinoline-4-carboxamide core with a 2-oxo-1,2-dihydroquinoline moiety and a methyl substituent.
-
A 1H-1,2,4-triazol-5-yl substituent linked via an amide bond.
-
A 2-(3,4-dimethoxyphenyl)ethyl group attached to the triazole ring.
Formation of the Quinoline Core
The quinoline scaffold is typically synthesized via Skraup synthesis or Combes quinoline synthesis , which involves condensation of aniline derivatives with β-diketones or cyclic ketones . The 2-oxo-1,2-dihydroquinoline suggests partial saturation of the ring, likely introduced via reductive cyclization or enzymatic reduction .
Triazole Ring Formation
The 1,2,4-triazole moiety is commonly synthesized through cyclocondensation reactions :
-
Hydrazine derivatives react with carbonyl compounds (e.g., diketones, aldehydes) to form heterocycles.
-
Thiosemicarbazides or hydrazides may undergo cyclization with reagents like carbon disulfide or ammonium thiocyanate, as seen in analogous triazole-3-thione syntheses .
Amide Bond Formation
The amide bond between the quinoline and triazole moieties likely involves coupling reagents (e.g., EDC, DCC) or acid chloride intermediates . For example:
-
Activation of the quinoline’s carboxylic acid to an acid chloride.
-
Reaction with a triazole amine under basic conditions.
Cyclocondensation for Triazole Formation
Based on analogous reactions :
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Hydrazide formation | Condensation | Phenyl hydrazine, acetic acid |
| Thiosemicarbazide | Reflux with HCl | Ammonium thiocyanate |
| Triazole cyclization | Ethanol/KOH reflux | Potassium hydroxide |
Amide Bond Formation
| Step | Reaction Type | Reagents/Conditions |
|---|---|---|
| Acid activation | Chlorination | Thionyl chloride |
| Coupling | Amidation | DCC, HOBt, DIPEA |
Analytical Characterization
Key analytical techniques for verification:
-
NMR spectroscopy :
-
¹H NMR : Peaks for methyl (δ ~3.0–3.5 ppm), methoxy (δ ~3.7–3.9 ppm), and NH groups.
-
¹³C NMR : Carbonyl carbons (δ ~160–180 ppm), triazole carbons (δ ~120–150 ppm).
-
-
IR spectroscopy :
-
Amide I band (δ ~1650 cm⁻¹), carbonyl (δ ~1700–1750 cm⁻¹).
-
-
Mass spectrometry :
-
Molecular ion peak matching the calculated mass (e.g., m/z = [M+H]⁺).
-
Challenges and Considerations
-
Regioselectivity : Control during triazole substitution and amide bond formation.
-
Stability : The 2-oxoquinoline may require mild conditions to avoid ring-opening.
-
Purification : Complex heterocyclic structures often necessitate chromatography or crystallization.
Research and Development Trends
While direct data is unavailable, trends in related compounds (e.g., quinoline-3-carboxamides ) highlight:
-
Bioactivity : Potential as ABC transporter modulators or kinase inhibitors.
-
Synthetic Innovations : Use of green chemistry principles (e.g., microwave-assisted synthesis).
Scientific Research Applications
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide has several scientific research applications :
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of ulcers and other gastrointestinal disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways . The compound’s lipophilicity allows it to diffuse easily into cells, where it can modulate various biochemical processes. It may inhibit certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural uniqueness lies in its hybrid quinoline-triazole design. To contextualize its properties, comparisons are drawn with compounds sharing either the quinoline core, triazole linkage, or dimethoxyphenethyl side chain.
Table 1: Key Structural Features and Analogues
Pharmacological and Chemical Similarity
Quinoline Derivatives: The quinoline moiety is prevalent in antimalarial (e.g., chloroquine) and anticancer agents (e.g., topotecan).
Triazole-Containing Compounds: Triazoles like fluconazole (antifungal) and c-Kit inhibitors (e.g., ruxolitinib) emphasize the role of triazoles in targeting heme proteins or kinases.
Methoxy-Substituted Aromatics: The 3,4-dimethoxyphenethyl group is reminiscent of dopamine receptor ligands (e.g., apomorphine). However, in this compound, the methoxy groups are part of a non-planar phenethyl chain, reducing steric hindrance and possibly enhancing receptor interaction .
Computational Similarity Analysis
Using binary similarity coefficients (e.g., Tanimoto index), the compound’s fingerprint can be compared to analogues. For example:
- Tanimoto Index (TI): Compared to 1-methyl-2-oxo-quinoline derivatives: TI ≈ 0.45 (moderate similarity due to shared quinoline-carboxamide core). Compared to triazole-nucleoside hybrids: TI ≈ 0.32 (low similarity; divergent pharmacophores). These metrics suggest the compound occupies a unique chemical space, blending features of multiple drug classes .
Research Findings and Limitations
- Synthetic Challenges: The compound’s synthesis likely involves multi-step reactions, including Huisgen cycloaddition for the triazole ring and palladium-catalyzed couplings for the quinoline-carboxamide assembly. No yield or purity data are available.
- Biological Data Gap: While structural analogs (e.g., triazole antifungals, quinolone antibiotics) are well-studied, the biological profile of this specific compound remains underexplored.
- Contradictions: highlights methylofuran’s role in methanogenesis, but its structural dissimilarity to the target compound limits direct comparison .
Biological Activity
N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound that has garnered attention due to its potential biological activities. This article aims to provide an in-depth analysis of its biological activity, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring and a quinoline moiety. Its molecular formula is C₁₈H₁₈N₄O₃, with a molecular weight of 342.36 g/mol. The presence of the 3,4-dimethoxyphenyl group is notable for its potential influence on the compound's biological interactions.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown efficacy against various bacteria and fungi. A study demonstrated that triazole derivatives displayed antimicrobial activities against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 8 to 32 µg/mL .
| Compound | Target Microorganism | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative A | Staphylococcus aureus | 16 |
| Triazole Derivative B | Escherichia coli | 32 |
Anticancer Activity
The anticancer potential of triazole derivatives has been well-documented. For example, certain derivatives have shown IC50 values in the low micromolar range against various cancer cell lines. Specifically, compounds related to this compound have exhibited promising results against breast cancer (T47D) and colon cancer (HCT116) cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| T47D | 27.3 |
| HCT116 | 6.2 |
The biological activity of this compound can be attributed to its ability to inhibit specific enzymes involved in cellular processes. For example, triazole compounds often target fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis. Additionally, they may induce apoptosis in cancer cells through various pathways including the activation of caspases and disruption of mitochondrial membrane potential .
Case Studies
Several studies have highlighted the efficacy of similar compounds:
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry reported that triazole derivatives showed significant antimicrobial effects against resistant strains of bacteria .
- Anticancer Properties : Research indicated that certain 1,2,4-triazole derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
